molecular formula C13H23NO4 B11784720 trans-1-Tert-butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate CAS No. 2008714-59-6

trans-1-Tert-butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate

Cat. No.: B11784720
CAS No.: 2008714-59-6
M. Wt: 257.33 g/mol
InChI Key: ZFAWFFHKIMXTPI-UWVGGRQHSA-N
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Description

Trans-1-Tert-butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate: is a chemical compound with the molecular formula C12H21NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Tert-butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate typically involves the reaction of di-tert-butyl dicarbonate with methyl 4-oxo-3-piperidinecarboxylate hydrochloride . The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants and products.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Trans-1-Tert-butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Trans-1-Tert-butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-1-Tert-butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

  • N-Boc-4-piperidinecarboxylic acid methyl ester
  • 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
  • Methyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate

Uniqueness: Trans-1-Tert-butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate is unique due to its specific structural features and reactivity. Its tert-butyl and methyl groups provide steric hindrance, influencing its chemical behavior and interactions with other molecules.

Properties

CAS No.

2008714-59-6

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

1-O-tert-butyl 4-O-methyl (3R,4S)-3-methylpiperidine-1,4-dicarboxylate

InChI

InChI=1S/C13H23NO4/c1-9-8-14(12(16)18-13(2,3)4)7-6-10(9)11(15)17-5/h9-10H,6-8H2,1-5H3/t9-,10-/m0/s1

InChI Key

ZFAWFFHKIMXTPI-UWVGGRQHSA-N

Isomeric SMILES

C[C@H]1CN(CC[C@@H]1C(=O)OC)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CCC1C(=O)OC)C(=O)OC(C)(C)C

Origin of Product

United States

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